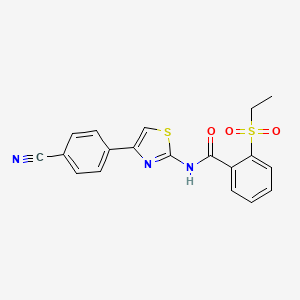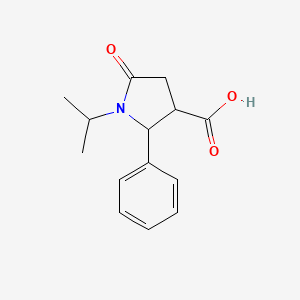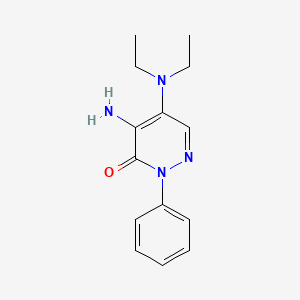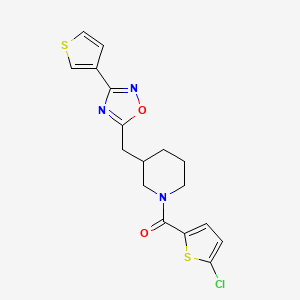
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as CTB or Compound 1, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. CTB was first synthesized in 2005 by researchers at the University of Oxford and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, due to its chemical structure, may play a significant role in antioxidant capacity assays and reactions. A study elaborates on the reaction pathways involved in the ABTS/PP decolorization assay of antioxidant capacity, highlighting the specificity of certain antioxidants to form coupling adducts with radicals, which could be relevant for compounds with similar structural features (Ilyasov et al., 2020).
Sulfonamides: Chemical Properties and Applications
Sulfonamides, a class of compounds to which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide belongs, are discussed extensively for their wide range of applications, including as carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. This review highlights the diverse therapeutic potentials of sulfonamides, suggesting that similar compounds could have significant biomedical applications (Carta et al., 2012).
DNA Binding and Molecular Interactions
Compounds with structural similarity to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, like Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded DNA, indicating potential applications in molecular biology for chromosome and nuclear staining. This review suggests that such compounds could be valuable in studying DNA-protein interactions and the development of novel diagnostics tools (Issar & Kakkar, 2013).
Synthetic Methodologies and Biological Importance
The synthesis and biological significance of 2-(thio)ureabenzothiazoles, which share structural features with N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, are explored. This class of compounds exhibits a broad spectrum of biological activities, making them of great importance in medicinal chemistry for the treatment of various diseases, including rheumatoid arthritis and systemic lupus erythematosus. The review emphasizes the synthetic methodologies and potential pharmacological activities of such compounds (Rosales-Hernández et al., 2022).
Optoelectronic Material Applications
Quinazolines and pyrimidines, related to the structural motif of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide could potentially be explored for similar applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-2-27(24,25)17-6-4-3-5-15(17)18(23)22-19-21-16(12-26-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMOVVLMHJDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2983864.png)
![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)


![3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-](/img/structure/B2983871.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2983876.png)

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)

![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)


